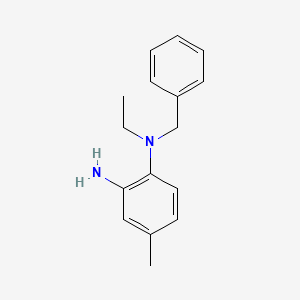

N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine

Description

BenchChem offers high-quality N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N-benzyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-13(2)11-15(16)17/h4-11H,3,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUVTVUNTVYPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine synthesis pathway overview

The following technical guide details the synthesis of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine , a specific ortho-phenylenediamine derivative.

Unlike its more common para-isomer counterparts (often used as color developing agents like CD-3), this 1,2-diamine structure requires a regioselective synthesis strategy to avoid the formation of the thermodynamically favored 1,4-isomer.[1]

Pathway Overview & Technical Protocol

Executive Summary & Retrosynthetic Analysis

The target molecule is an unsymmetrically substituted o-phenylenediamine. The core challenge in its synthesis is establishing the vicinal diamine motif with specific alkylation patterns on only one of the nitrogen atoms.[1]

Direct nitration of N-benzyl-N-ethyl-m-toluidine typically favors the para position (yielding the 1,4-diamine precursor). Therefore, to guarantee the 1,2-diamine regiochemistry, this guide utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction .[1]

Retrosynthetic Logic:

-

Target: N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine.

-

Precursor: N-Benzyl-N-ethyl-4-methyl-2-nitroaniline.

-

Starting Materials: 1-Chloro-4-methyl-2-nitrobenzene (4-Methyl-2-nitrochlorobenzene) + N-Ethylbenzylamine.

Figure 1: Retrosynthetic disconnection showing the convergence of the chloronitrobenzene scaffold and the secondary amine.

Step-by-Step Synthesis Protocol

Phase 1: Precursor Synthesis (SNAr Coupling)

This step installs the bulky tertiary amine group at the position ortho to the nitro group.[1] The nitro group acts as the electron-withdrawing group (EWG) activating the ring for nucleophilic attack.[1]

-

Reaction: 1-Chloro-4-methyl-2-nitrobenzene + N-Ethylbenzylamine

N-Benzyl-N-ethyl-4-methyl-2-nitroaniline -

Reagents: Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).[1]

Experimental Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Loading: Add 1-Chloro-4-methyl-2-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to DMF (5 volumes).

-

Addition: Add N-Ethylbenzylamine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 90–100°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting chloride should disappear.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The product typically precipitates as a yellow/orange solid or oil.

-

Purification: Extract with Ethyl Acetate if oily. Wash organic layer with water (3x) to remove DMF. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if solid, or use as crude oil if purity >95% by HPLC.[1]

Critical Mechanism Note: The steric bulk of the N-ethylbenzylamine can slow the reaction.[1] If conversion is sluggish, add a catalytic amount of Potassium Iodide (KI) to form the more reactive aryl iodide intermediate in situ (Finkelstein-type enhancement).[1]

Phase 2: Nitro Reduction to Diamine

The reduction must be controlled to avoid hydrogenolysis of the N-benzyl group, which is a common risk in catalytic hydrogenation.[1]

-

Reaction: N-Benzyl-N-ethyl-4-methyl-2-nitroaniline

Product[1] -

Method of Choice: Fe/NH₄Cl (Bechamp Reduction) or Zn/Acetic Acid.

-

Note: Catalytic Hydrogenation (H₂/Pd-C) is risky here as it may cleave the benzyl group.[1] Chemical reduction is preferred for benzyl-protected amines.

-

Experimental Protocol (Iron-Mediated):

-

Setup: 3-neck flask with mechanical stirrer and reflux condenser.

-

Solvent System: Suspend the Nitro intermediate (from Phase 1) in Ethanol/Water (4:1 ratio).

-

Activation: Add Iron Powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq).

-

Reaction: Heat to vigorous reflux (approx. 78°C). Stirring must be rapid to suspend the iron.

-

Timeline: Reaction is usually complete in 2–4 hours. The orange color of the nitro compound will fade to a pale yellow or colorless solution (darkening upon air exposure due to oxidation).

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Basify the residue with dilute NaHCO₃ solution. Extract with Dichloromethane (DCM).

-

Stabilization: The resulting diamine is oxidation-sensitive. Store as a hydrochloride salt (precipitate by adding HCl/Ether) or use immediately.

Process Data & Optimization

| Parameter | Standard Condition | Optimization for Scale-Up | Rationale |

| Solvent (Step 1) | DMF | DMSO or NMP | Higher boiling point and better solubility for SnAr reactions. |

| Base (Step 1) | K₂CO₃ | DIPEA (Hünig's Base) | Organic bases simplify aqueous workup in liquid-liquid extraction.[1] |

| Reduction Agent | Fe/NH₄Cl | H₂ / Pt-C (Sulfided) | Sulfided Platinum catalysts resist poisoning and minimize de-benzylation compared to Pd/C. |

| Yield (Step 1) | 75-85% | >90% | Optimized by concentration (high molarity) to drive bimolecular kinetics.[1] |

| Yield (Step 2) | 60-70% | 80-85% | Minimized air exposure during workup prevents polymerization/oxidation. |

Pathway Visualization

The following diagram illustrates the complete workflow, including the critical decision points for preventing side reactions (like de-benzylation).

Figure 2: Forward synthesis workflow highlighting the critical reduction selectivity required to maintain the benzyl group.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2–7.4 ppm: Multiplet (5H), Benzyl aromatic protons.[1]

-

δ 6.5–6.8 ppm: Multiplet (3H), 1,2,4-trisubstituted benzene ring (ABC system).[1]

-

δ 4.1 ppm: Singlet (2H), Benzyl -CH ₂-.[1]

-

δ 3.4 ppm: Broad singlet (2H), -NH ₂ (Exchangeable with D₂O).

-

δ 2.9 ppm: Quartet (2H), Ethyl -N-CH ₂-.[1]

-

δ 2.2 ppm: Singlet (3H), Aryl-CH ₃.[1]

-

δ 1.0 ppm: Triplet (3H), Ethyl -CH₂-CH ₃.[1]

-

-

Mass Spectrometry (ESI+):

-

Calculate M+H for C₁₆H₂₀N₂: 241.16 .[1]

-

Look for fragment at M-91 (loss of benzyl) if ionization is hard.

-

Safety & Handling

-

Nitro Compounds: The intermediate is a nitroaromatic; potential explosion hazard if heated to dryness without stabilizers.[1]

-

Diamines: The final product is a sensitizer and potential carcinogen.[1] Handle in a glovebox or fume hood. Oxidation turns the product dark brown/black; store under Argon.

References

-

National Institute of Standards and Technology (NIST). 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (Related Structure & Properties).[1] NIST WebBook. Available at: [Link][1]

-

Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride (Methodology for N-Alkylation).[1] Org.[3][4][5][6] Synth. 1955, 33, 382.[1] Available at: [Link][1]

-

PubChem. N-Benzylethylenediamine (Structural Analog Data). PubChem Compound Summary. Available at: [Link][1]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2-benzyl N-substituted anilines. Beilstein J. Org. Chem. 2012, 8, 1027–1036.[1] Available at: [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. mdpi-res.com [mdpi-res.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chukan.co.jp [chukan.co.jp]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

A Technical Guide to N-Alkylated Aromatic Diamines: Synthesis, Properties, and Applications

Abstract

N-alkylated aromatic diamines are a cornerstone class of molecules, serving as pivotal building blocks and functional motifs in a vast array of chemical applications. Their unique structural and electronic properties, which can be finely tuned through the nature and degree of N-alkylation, make them indispensable in the development of pharmaceuticals, high-performance polymers, and advanced functional materials. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of N-alkylated aromatic diamines. We will explore robust synthetic methodologies, delve into their key physicochemical properties, and survey their critical applications, with a focus on explaining the causality behind experimental choices and providing field-proven insights.

The Strategic Importance of N-Alkylated Aromatic Diamines

Aromatic diamines and their N-alkylated derivatives are ubiquitous structural units in organic chemistry.[1][2] The introduction of one or more alkyl groups onto the nitrogen atoms of an aromatic diamine profoundly alters its steric and electronic profile. This modification can enhance solubility, modulate basicity, and introduce specific intermolecular interactions, such as hydrogen bonding capabilities.[1][3]

In drug development , N-alkylation is a critical tool in lead optimization. It allows for the fine-tuning of a molecule's interaction with biological targets, improving its pharmacokinetic and pharmacodynamic properties.[1][3] The amine functionality is prevalent in approximately 35% of all pharmaceuticals, often playing a key role in receptor binding and enhancing bioavailability upon protonation.[1]

In materials science , these compounds are essential monomers for creating high-performance polymers like polyamides and polyimides, which are valued for their exceptional thermal stability and mechanical strength.[4][5] They also serve as highly effective curing agents for epoxy resins, facilitating a high degree of cross-linking to produce robust and durable materials for aerospace and industrial applications.[4]

This guide will navigate the essential techniques for their synthesis, characterization, and application, providing a solid foundation for innovation in the field.

Synthetic Strategies for N-Alkylation

The selective and efficient synthesis of N-alkylated aromatic diamines is a significant challenge, primarily due to the potential for over-alkylation and the often-similar reactivity of the two amino groups. Modern synthetic chemistry offers several powerful strategies, each with distinct advantages and mechanistic underpinnings.

The "Borrowing Hydrogen" (BH) / Hydrogen Autotransfer (HAT) Strategy

This elegant and atom-economical approach has emerged as a preferred green chemistry method for N-alkylation.[6][7][8] The "Borrowing Hydrogen" (BH) strategy utilizes an alcohol as the alkylating agent, with water as the only theoretical byproduct.[6][8] The process is typically catalyzed by transition metal complexes.

Causality and Mechanism: The catalytic cycle hinges on the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride species.

-

Alcohol Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.

-

Imine Formation: The aromatic amine condenses with the newly formed carbonyl compound to generate an imine intermediate.

-

Imine Reduction: The metal-hydride species, which has been holding the "borrowed" hydrogen, reduces the imine to form the N-alkylated amine and regenerates the active catalyst.

This method avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides.[8]

Caption: Catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.

Catalyst Selection: While precious metals like Ruthenium (Ru) and Iridium (Ir) have been extensively used, recent research has focused on developing more sustainable catalysts based on earth-abundant first-row transition metals such as Nickel (Ni), Manganese (Mn), and Cobalt (Co).[6][7][9][10][11]

-

Nickel (Ni) Catalysts: Ni-NHC (N-Heterocyclic Carbene) complexes have proven effective for the N,N′-dialkylation of various aromatic diamines, including ortho-, meta-, and para-phenylenediamines.[9][12]

-

Manganese (Mn) Catalysts: Defined PNP manganese pincer complexes are efficient for the selective mono-N-alkylation of anilines under mild conditions (80-100 °C) and tolerate a wide range of functional groups.[7]

-

Ruthenium (Ru) Catalysts: Commercially available Ru complexes can achieve selective N-alkylation of aromatic primary amines at mild temperatures, even as low as 70 °C.[8][13]

Protocol 1: Symmetrical N,N′-Dialkylation using a Ni-NHC Catalyst [9][12]

-

Catalyst Preparation (In Situ): In an oven-dried 25 mL Schlenk tube under an inert atmosphere, add NiCl₂ (3-5 mol%), the NHC ligand L1 (3-5 mol%), and potassium tert-butoxide (KOtBu, 1 equiv).

-

Add toluene (1 mL) and heat the mixture in an oil bath at 80 °C for 1 hour.

-

Reaction Assembly: Cool the tube to room temperature. Add the aromatic diamine (1 equiv, 0.5 mmol) and the desired alcohol (2.5 equiv, 1.25 mmol).

-

Reaction Execution: Seal the tube and heat the reaction mixture for the required time as determined by TLC or GC-MS monitoring.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds.[14] It is a cornerstone of amine synthesis and is particularly useful because it offers excellent control, avoiding the common problem of over-alkylation seen with direct alkylation methods.[1][15]

Causality and Mechanism: The process occurs in two discrete steps, which can often be performed in a single pot:

-

Imine/Iminium Ion Formation: An aromatic amine reacts with an aldehyde or ketone under neutral or weakly acidic conditions to form an imine (or an iminium ion) intermediate.[14]

-

Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine to the corresponding amine.

The key to this method's success is the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.

Caption: General workflow for the Reductive Amination process.

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent.[15] It is particularly useful because it can selectively reduce imines in the presence of more reactive aldehydes and ketones, allowing for a one-pot procedure.[15]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative to NaBH₃CN, especially for electron-deficient amines.[15][16] It is less toxic as it avoids the use of cyanide salts.[15]

-

Ammonia Borane (H₃B·NH₃): A practical and hydrogen-rich source that can be used for the reductive N-alkylation of amines with carboxylic acids as the alkylating reagents.[17]

Protocol 2: One-Pot Reductive Amination using NaBH₃CN [15][18]

-

Reaction Assembly: In a round-bottom flask, dissolve the aromatic diamine (1 equiv) and the aldehyde or ketone (1.1 equiv for mono-alkylation) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography.

Comparison of Synthetic Methods

| Feature | "Borrowing Hydrogen" / HAT | Reductive Amination | Direct Alkylation (with R-X) |

| Alkylating Agent | Alcohols | Aldehydes, Ketones, Carboxylic Acids | Alkyl Halides, Sulfates |

| Byproduct | Water | Water, Boron salts | Halide salts |

| Atom Economy | Excellent | Good | Poor |

| Selectivity Control | Good to Excellent (catalyst dependent) | Excellent | Poor (risk of over-alkylation) |

| Key Reagents | Transition Metal Catalyst, Base | Mild Reducing Agent (e.g., NaBH₃CN) | Stoichiometric Base |

| Advantages | Green, sustainable, uses readily available alcohols. | High functional group tolerance, reliable, well-established. | Simple reagents, no catalyst needed. |

| Disadvantages | Requires catalyst, sometimes higher temperatures. | Requires stoichiometric reducing agent. | Poor selectivity, harsh conditions, toxic reagents. |

Spectroscopic Characterization of N-Alkylated Diamines

Unambiguous structural confirmation of the synthesized products is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The appearance of new signals corresponding to the alkyl group and the integration change of the N-H proton signal are key indicators of successful alkylation.

-

¹³C NMR: Shows the carbon skeleton of the molecule. New signals in the aliphatic region confirm the presence of the introduced alkyl group.

-

¹H-¹⁵N HMBC: A powerful 2D NMR technique that can be used to definitively determine the site of alkylation by observing correlations between the protons on the alkyl group and the nitrogen atom they are attached to.[19] N-alkylation causes a significant upfield shift (around 100 ppm or more) in the ¹⁵N NMR chemical shift of the alkylated nitrogen.[19]

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight of the product and to study its fragmentation patterns.

-

Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are often used to observe the quasi-molecular ion ([M+H]⁺), which confirms the molecular formula.[20] The fragmentation patterns can provide structural information.[20]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Impact of N-Alkylation on Physicochemical Properties

The introduction of alkyl groups onto the nitrogen atoms of aromatic diamines systematically modifies their properties, which is the fundamental reason for their utility in various fields.

-

Electronic Properties: Alkyl groups are weakly electron-donating. N-alkylation increases the electron density on the nitrogen atom, thereby increasing its basicity. This also enhances the electron-donating character of the entire amino group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[23]

-

Steric Properties: The size of the alkyl group introduces steric hindrance around the nitrogen atom. This can influence the molecule's ability to act as a nucleophile or a ligand. In polymer science, bulky substituents can disrupt chain packing, affecting properties like the glass transition temperature (Tg) and mechanical strength of the resulting polymers.[24]

-

Solubility and Polarity: Increasing the length of the alkyl chain generally decreases the polarity of the molecule and reduces its ability to form hydrogen bonds as a donor. This can lead to increased solubility in nonpolar organic solvents and decreased solubility in water.

-

Thermal Properties: In the context of polymers derived from N-alkylated diamines, the flexibility of the alkyl chains can lower the glass transition temperature (Tg) compared to their non-alkylated counterparts.[25] However, the overall thermal stability, often measured as the 5% weight-loss temperature (Td5), can remain high, often exceeding 400 °C for polyimides.[25][26][27]

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Basicity | Slight Increase | Inductive electron-donating effect of alkyl groups. |

| Polarity | Decrease | Increase in the nonpolar aliphatic character of the molecule. |

| Solubility (in nonpolar solvents) | Increase | "Like dissolves like" principle. |

| Hydrogen Bond Donating Ability | Decrease/Eliminate | Replacement of N-H protons with N-C bonds. |

| Glass Transition Temp (Tg) of Polymers | Decrease | Increased chain flexibility and disruption of interchain packing. |

Key Applications in Science and Industry

The tunable properties of N-alkylated aromatic diamines make them highly valuable in several advanced applications.

Drug Development and Medicinal Chemistry

Alkylamine motifs are critical pharmacophores.[1] The process of N-alkylation is a key strategy for:

-

Structure-Activity Relationship (SAR) Studies: Systematically replacing an N-H with an N-CH₃ or other alkyl groups allows researchers to probe the importance of hydrogen bond donating capability at a specific position for receptor binding.[3]

-

Improving Pharmacokinetics: N-alkylation can modify a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can be used to enhance membrane permeability or reduce metabolic degradation.

-

Synthesis of Drug Metabolites: N-dealkylation is a major metabolic pathway for many drugs.[28] The synthesis of N-dealkylated metabolites is essential for drug development studies. Conversely, N-alkylation is used to synthesize precursors and derivatives of active pharmaceutical ingredients (APIs).[29][30] For example, zinc-catalyzed N-alkylation is used to produce precursors for the marketed drugs tripelennamine and thonzonium bromide.[29]

High-Performance Polymers and Materials Science

N-alkylated aromatic diamines are crucial monomers that impart specific properties to advanced polymers.

-

Polyamides and Polyimides: These diamines are used as building blocks for aramids and polyimides.[4][5] The alkyl groups can enhance solubility and processability of these often-rigid polymers, allowing them to be cast into films or spun into fibers from solution.[5]

-

Epoxy Resins: As curing agents, the structure of the diamine dictates the cross-linking density and, consequently, the final properties of the cured epoxy.[4][24] Alkyl substituents can affect the reactivity of the amine groups and the flexibility of the resulting polymer network, influencing mechanical properties like flexural strength and toughness.[24]

-

Conducting Polymers: Polymers derived from phenylenediamines possess redox activity and electrical conductivity.[31] These properties make them suitable for applications in sensors, anticorrosion coatings, and energy-conversion devices.[31]

Conclusion and Future Outlook

N-alkylated aromatic diamines represent a versatile and powerful class of chemical compounds. The continuous development of more efficient and sustainable synthetic methods, particularly those employing earth-abundant metal catalysts via the "Borrowing Hydrogen" strategy, is expanding their accessibility and application. In drug discovery, the strategic use of N-alkylation will continue to be a vital tool for optimizing drug candidates. In materials science, the design of novel N-alkylated diamine monomers will pave the way for next-generation polymers with tailored thermal, mechanical, and electronic properties. The foundational knowledge presented in this guide serves as a platform for professionals in the field to leverage these remarkable molecules for future innovations.

References

-

N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

-

N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

-

N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018). [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC. [Link]

-

The Role of Aromatic Diamines in Modern Material Science. (2026). [Link]

-

Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Reductive Alkylation of Aromatic Amines with Enol Ethers. (2005). Semantic Scholar. [Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. (2009). PubMed. [Link]

-

Representative examples of pharmaceutically important N-alkylated amine moieties. ResearchGate. [Link]

-

Synthesis and biological studies of N-alkylated cyclic diamines. (2007). PubMed. [Link]

-

Synthetic Methodology - why alkylamines?. The Gaunt Group. [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

- Synthesis of alkylated aromatic amines.

-

The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (2025). MDPI. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. (2024). Digital Commons @ Michigan Tech. [Link]

-

Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025). ResearchGate. [Link]

-

Chemical-Properties-of-Aromatic-Amines.pdf. Gyan Sanchay. [Link]

-

Functional Aromatic Polyamides. (2013). PMC - NIH. [Link]

-

(PDF) Thermal, Optical, and Dielectric Properties of Bio-based Polyimides Derived from an Isosorbide-containing Dianhydride and Diamines with Long Alkyl Chains. (2025). ResearchGate. [Link]

-

Biobased nylon and potential from diamine monomers. (2025). Alder BioInsights. [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. [Link]

-

N-Dealkylation of Amines. (2022). MDPI. [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). [Link]

-

Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. (2025). MDPI. [Link]

-

PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. (2020). CyberLeninka. [Link]

-

Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). PMC. [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

-

Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. (2015). ResearchGate. [Link]

-

Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. (2018). INEOS OPEN. [Link]

-

Synthesis, Characterization, Optical, Thermal Behaviour And Dft Investigation Of Non-Conventional Liquid Crystals. Repository@USM. [Link]

-

N-Alkylation and Hofmann elimination from thermal decomposition of R4N+ salts of aromatic polyamide polyanions: synthesis and stereochemistry of N-alkylated aromatic polyamides. ACS Publications. [Link]

-

Electronic Properties of Functionalized Diamanes for Field-Emission Displays. (2022). PMC - NIH. [Link]

-

Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. (2023). PubMed. [Link]

Sources

- 1. thegauntgroup.com [thegauntgroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. nbinno.com [nbinno.com]

- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. chemijournal.com [chemijournal.com]

- 21. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 22. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 24. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics, INEOS OPEN, 2018, 1 (1), 64-70 [ineosopen.org]

- 28. N-Dealkylation of Amines [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. cyberleninka.ru [cyberleninka.ru]

Molecular weight and formula of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine

An In-Depth Technical Guide to N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the novel aromatic diamine, N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine. As a compound with limited direct literature, this document establishes a foundational understanding by leveraging established principles of organic chemistry and data from structurally related molecules. The guide details the derived molecular formula and calculated molecular weight, proposes a plausible synthetic route, and explores potential applications in research and development. This whitepaper is intended for an audience of researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical guidance for the synthesis and investigation of this compound.

Introduction and Core Concepts

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine is a substituted aromatic diamine. Its structure is characterized by a 1,2-benzenediamine core, which is further functionalized with a methyl group on the benzene ring at the 4-position, and both a benzyl and an ethyl group on one of the amino groups (N1). The presence of both primary and tertiary amine functionalities, along with the aromatic scaffold, suggests its potential utility as a versatile building block in organic synthesis, particularly in the development of novel ligands, polymers, and pharmaceutical intermediates.

Due to the absence of direct experimental data for this specific molecule in publicly available literature, this guide employs a deductive approach. The physicochemical properties are calculated based on its derived chemical structure, and the proposed synthesis is based on well-established and reliable reactions for the N-alkylation and N-benzylation of aromatic amines.

Physicochemical Properties

The fundamental properties of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine have been determined based on its chemical structure. The molecular formula is derived by accounting for all constituent atoms: a 4-methyl-1,2-benzenediamine core (C7H10N2) with one of the amino groups (N1) being disubstituted with a benzyl group (C7H7) and an ethyl group (C2H5). This leads to the removal of two hydrogen atoms from the N1 nitrogen.

The resulting molecular formula is C16H20N2 .

From this formula, the molecular weight is calculated using the atomic weights of carbon, hydrogen, and nitrogen.

Table 1: Calculated Physicochemical Properties of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine

| Property | Value | Method |

| Molecular Formula | C16H20N2 | Structural Derivation |

| Molecular Weight | 240.35 g/mol | Calculation |

| Appearance | Predicted to be a solid at room temperature | Based on similar aromatic diamines |

| Solubility | Predicted to be soluble in organic solvents | Based on general properties of aromatic amines |

Proposed Synthesis Pathway

The synthesis of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine can be approached through a multi-step process starting from commercially available 4-methyl-1,2-benzenediamine. The proposed pathway involves the sequential N-alkylation and N-benzylation of one of the amino groups. The choice of reaction conditions is critical to favor mono-substitution on one amine and then di-substitution on the same amine, while minimizing side reactions.

Experimental Protocol: A Step-by-Step Guide

Step 1: Mono-N-ethylation of 4-methyl-1,2-benzenediamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-benzenediamine in a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: Add a slight molar excess of a weak base, such as sodium bicarbonate, to neutralize the acid formed during the reaction.

-

Alkylation: Add one equivalent of ethyl iodide or ethyl bromide dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure. The resulting crude product, N1-ethyl-4-methyl-1,2-benzenediamine, can be purified by column chromatography.

Step 2: N-benzylation of N1-ethyl-4-methyl-1,2-benzenediamine

-

Reaction Setup: Dissolve the purified N1-ethyl-4-methyl-1,2-benzenediamine in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the secondary amine.

-

Benzylation: Add one equivalent of benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine, can be purified by column chromatography.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine.

Potential Applications and Research Directions

While specific applications for N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine have not been documented, its structural features suggest several areas of potential utility:

-

Ligand Synthesis: The presence of two nitrogen atoms with different steric and electronic environments makes this compound a candidate for the synthesis of novel chelating ligands for transition metals. Such complexes could have applications in catalysis or as imaging agents.

-

Polymer Chemistry: Aromatic diamines are common monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The unique substitution pattern of this diamine could be exploited to create polymers with tailored thermal and mechanical properties.

-

Medicinal Chemistry: The 1,2-benzenediamine scaffold is present in various biologically active compounds. This molecule could serve as a starting material for the synthesis of new pharmaceutical agents. The benzyl and ethyl groups can be varied to modulate lipophilicity and target engagement. For instance, related N-benzyl ethylenediamine derivatives have been explored for various biological activities.[1]

Safety Considerations

Aromatic amines should be handled with caution as a class of compounds. Many are known to be toxic and may be skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted for the starting materials, and a risk assessment should be performed before commencing any synthetic work.

Conclusion

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine represents an intriguing yet underexplored molecule with potential for a range of chemical applications. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and an outlook on its potential uses. The proposed synthesis is based on robust and well-documented chemical transformations. It is hoped that this technical guide will stimulate further experimental investigation into this and related compounds, unlocking their full scientific potential.

References

-

PubChem. N-ethyl-N-methyl-benzene-1,4-diamine. [Link]

-

NIST WebBook. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. [Link]

-

NIST WebBook. 1,4-Benzenediamine, N,N-diethyl-. [Link]

-

Khan, I. U., et al. (2011). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. PMC. [Link]

- Google Patents.

-

Science.gov. n-benzyl ethylenediamine derivatives: Topics by Science.gov. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

US EPA. 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) - Substance Details. [Link]

-

Cheméo. Chemical Properties of Benzenamine, N-ethyl- (CAS 103-69-5). [Link]

-

NIST WebBook. Benzenemethanamine, N-ethyl-. [Link]

-

PubChem. N1-(1-Methylethyl)-N1-phenyl-1,4-benzenediamine. [Link]

Sources

Structural Dynamics and Pharmacological Profiling of N-Benzyl-N-Ethyl Substituted Diamines

Executive Summary

The N-benzyl-N-ethyl substituted diamine motif represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for first-generation H1-antihistamines (ethylenediamine class) and a critical metabolite in the degradation of benzylpiperazine psychoactive agents. This guide dissects the chemo-pharmacological characteristics of this moiety, focusing on its synthetic challenges (selectivity), metabolic instability (N-dealkylation), and receptor binding kinetics.

For researchers in drug discovery, understanding the steric and electronic interplay between the benzyl (lipophilic/aromatic) and ethyl (bulk/solubility) groups is essential for optimizing ligand affinity and predicting metabolic clearance.

Chemical Architecture & Synthetic Strategies

The Structural Challenge

The core structure involves an ethylenediamine backbone (

-

Lipophilicity (LogP): The benzyl group contributes significant lipophilicity (+2.0 to +2.5 LogP), facilitating blood-brain barrier (BBB) penetration—a key factor in the sedative side effects of first-gen antihistamines.

-

Basicity (pKa): The ethyl group exerts a positive inductive effect (+I), increasing the basicity of the nitrogen (typically pKa 8.5–9.5), which is crucial for protonation at physiological pH and subsequent ionic bonding with GPCR aspartate residues.

Synthetic Protocol: Overcoming Statistical Alkylation

Direct alkylation of ethylenediamine with benzyl chloride and ethyl bromide leads to a statistical mixture of mono-, di-, and tri-substituted products (polyalkylation). The industry-standard approach utilizes Reductive Amination to ensure selectivity.

Validated Workflow: Stepwise Reductive Amination

This protocol prioritizes the formation of the secondary amine before introducing the second substituent to form the tertiary N-benzyl-N-ethyl center.

Reagents:

-

Benzaldehyde (1.0 eq)

-

N-Ethylethylenediamine (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq) – Preferred over NaCNBH3 for toxicity reasons.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Mechanism:

-

Imine Formation: Benzaldehyde condenses with the primary amine of N-ethylethylenediamine to form a hemiaminal, then an imine.

-

Reduction: STAB selectively reduces the imine to the amine without reducing the aldehyde (chemoselectivity).

Figure 1: Selective synthesis via Reductive Amination. The use of STAB prevents over-alkylation common in direct halide substitution.

Physicochemical Profile

The following data summarizes the core properties of N-benzyl-N-ethylethylenediamine and its relevant analogs.

| Property | Value / Range | Significance in Drug Design |

| Molecular Weight | ~178.27 g/mol | Low MW fragment, ideal for "Fragment-Based Drug Design" (FBDD). |

| Boiling Point | 127°C (at 4 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in aqueous workups. |

| pKa (Terminal N) | 9.2 - 9.7 | Highly basic; exists as a cation at physiological pH (7.4). |

| LogP (Predicted) | 1.8 - 2.3 | Moderate lipophilicity; ensures good oral bioavailability and BBB crossing. |

| H-Bond Donors | 1 (Secondary amine) | If N-ethyl is on one N and Benzyl on the other. 0 if tertiary.[1][2] |

Data synthesized from standard chemical databases and homolog comparisons. [1, 4][2][3][4][5][6][7][8][9][10]

Pharmacological Implications[6][9][11][12]

H1 Receptor Antagonism

In the context of antihistamines (e.g., Tripelennamine analogs), the N-benzyl-N-ethyl moiety functions as the lipophilic anchor .

-

Mechanism: The protonated nitrogen binds to Asp98 in Transmembrane Domain 3 (TM3) of the H1 receptor via an ionic bond.

-

Pi-Stacking: The benzyl group engages in T-shaped or parallel pi-stacking interactions with aromatic residues (Trp/Phe) in the receptor pocket.

-

Steric Bulk: Replacing a methyl group with an ethyl group (N-benzyl-N-methyl

N-benzyl-N-ethyl) increases steric bulk. While this can enhance hydrophobic contacts, excessive bulk may clash with the receptor wall, potentially reducing affinity compared to the dimethyl congeners.

Neuropharmacology & BZP Metabolites

N-Benzylethylenediamine (BEDA) has been identified as a primary metabolite of N-Benzylpiperazine (BZP) , a recreational stimulant.[6]

-

Activity: Unlike the parent BZP, which acts as a dopamine releaser, the open-chain diamine metabolites (like BEDA) exhibit anxiogenic (anxiety-inducing) properties in murine models.

-

Toxicity: This highlights the importance of monitoring diamine metabolites in safety pharmacology, as ring-opening metabolism can drastically alter the psychotropic profile. [2]

Metabolic Stability & Degradation

The N-benzyl-N-ethyl moiety is a "metabolic hotspot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

N-Dealkylation Mechanism

The primary clearance pathway is Oxidative N-Dealkylation .

-

-Carbon Hydroxylation: CYP450 inserts an oxygen at the

-

Collapse: The carbinolamine spontaneously collapses, cleaving the C-N bond.

-

Path A (De-ethylation): Yields Acetaldehyde + N-Benzylamine derivative.

-

Path B (De-benzylation): Yields Benzaldehyde + N-Ethylamine derivative.

-

Note: De-ethylation is generally slower than de-benzylation due to the stability of the benzylic radical intermediate formed during the enzymatic cycle. [3, 5]

Figure 2: Metabolic fate of the N-benzyl-N-ethyl moiety. The carbinolamine intermediate is the rate-determining state for clearance.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

To validate the basicity of the diamine for receptor binding models.

-

Preparation: Dissolve 50 mg of the N-benzyl-N-ethyl diamine hydrochloride salt in 50 mL of degassed water (0.01 M ionic strength adjusted with KCl).

-

System: Use an automatic titrator equipped with a glass combination pH electrode.

-

Titrant: Titrate with 0.1 N NaOH (standardized) at 25°C under inert

atmosphere to prevent carbonate formation. -

Calculation: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the tertiary amine (lower pKa), and the second (if applicable for primary/secondary amines) corresponds to the higher pKa.

-

Target: Expect pKa ~9.0 for the N-benzyl-N-ethyl nitrogen.

-

Protocol B: Microsomal Stability Assay

To assess metabolic half-life (

-

Incubation: Mix test compound (1

M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-generating system (1 mM NADPH final).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for loss of parent ion and appearance of dealkylated metabolites (Mass shift: -28 Da for ethyl loss, -90 Da for benzyl loss).

References

-

Sigma-Aldrich. (n.d.). N-Benzylethylenediamine Product Specification & Physical Properties. Retrieved from

-

National Institutes of Health (NIH). (2014). Effect of N-Benzylpiperazine and Its Metabolite N-Benzylethylenediamine on Memory in Mice. PubMed.[11] Retrieved from [Link]

-

Gorrod, J. W., et al. (1994). In vitro hepatic microsomal metabolism of N-benzyl-N-ethylaniline. Drug Metabolism and Drug Interactions.[8] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: N-Benzyl-N-ethyl-2-methylaniline. Retrieved from [Link]

-

Science.gov. (2023). Research topics on N-benzyl ethylenediamine derivatives. Retrieved from [Link]

Sources

- 1. Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. N-Benzylethylenediamine 97 4152-09-4 [sigmaaldrich.com]

- 5. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 8. semanticscholar.org [semanticscholar.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. HU182922B - Process for preparing n-ethyl-ethylene-diamine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine in Benzimidazole Scaffolding

[1]

Executive Summary

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine (hereafter Precursor A ) represents a strategic "masked" intermediate for the synthesis of functionalized benzimidazoles.[1] Unlike standard primary diamines, the tertiary amine moiety at the N1 position dictates a unique reaction trajectory.[1] Depending on the oxidative conditions and reagents chosen, Precursor A can yield two distinct classes of products:

-

1,2,3-Trisubstituted Benzimidazolium Salts: Via direct cyclization without leaving group elimination.[1]

-

1-Ethyl-2-substituted Benzimidazoles: Via oxidative cyclization coupled with in situ debenzylation (using the benzyl group as a sacrificial protecting group).[1]

This flexibility makes Precursor A valuable for developing ionic liquids, N-heterocyclic carbene (NHC) ligands, and pharmaceutical scaffolds requiring precise N1-alkylation that is difficult to achieve via direct alkylation of neutral benzimidazoles.[1]

Chemical Logic & Mechanism[1][2][3][4]

The synthesis relies on the "Tertiary Amine Effect" in the Phillips-Ladenburg or Weidenhagen cyclization types.

The Regiochemical Anchor

-

N1 (Tertiary): Substituted with Benzyl (Bn) and Ethyl (Et).[1] This nitrogen cannot form a double bond (imine) without acquiring a positive charge.[1]

-

N2 (Primary): The free amino group (-NH

) is the nucleophilic initiator, readily condensing with electrophiles (aldehydes, carboxylic acids, orthoesters) to form a Schiff base or amide intermediate.[1] -

4-Methyl Substituent: Located para to the N2 amine.[1] In the final benzimidazole structure, this methyl group typically resides at the C6 position (assuming N2 becomes the N3-imine nitrogen) or C5 position (if N1 takes the imine character, less likely).[1]

Reaction Pathways

The pathway is determined by the stability of the N-substituents under reaction conditions.

-

Pathway A: Salt Formation (Non-Oxidative/Mild) Reaction with orthoesters or carboxylic acids under acidic conditions promotes cyclization to the quaternary ammonium salt. The benzyl and ethyl groups are retained.

-

Product: 1-Benzyl-1-ethyl-6-methylbenzimidazolium salt.[1]

-

-

Pathway B: Oxidative Dealkylation (Oxidative) Reaction with aldehydes in the presence of oxidants (e.g., Cu(OAc)

, Air/TEMPO, or NaHSO-

Product: 1-Ethyl-6-methyl-2-substituted benzimidazole (Neutral).[1]

-

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways available from Precursor A .

Caption: Divergent synthesis pathways. Path A yields quaternary salts; Path B yields neutral scaffolds via debenzylation.

Experimental Protocols

Protocol A: Synthesis of Benzimidazolium Salts (Ionic Liquid Precursors)

Objective: To synthesize 1-benzyl-1-ethyl-6-methylbenzimidazolium tetrafluoroborate (or similar anion). Reagent: Triethyl orthoformate (or substituted orthoesters).[1]

Materials:

-

Precursor A (1.0 eq)[1]

-

Triethyl orthoformate (3.0 eq)[1]

-

Ammonium tetrafluoroborate (NH

BF -

Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Precursor A (10 mmol) in Acetonitrile (30 mL).

-

Addition: Add Triethyl orthoformate (30 mmol) and NH

BF -

Cyclization: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere for 12 hours.

-

Mechanistic Note: The orthoester acts as the C1 source. The acid source (NH

) catalyzes the closure.

-

-

Work-up: Cool to room temperature. Concentrate the solvent to ~50% volume under reduced pressure.

-

Precipitation: Add cold Diethyl Ether (50 mL) to precipitate the benzimidazolium salt.

-

Purification: Filter the solid, wash with Et

O (3 x 20 mL), and dry under vacuum. -

Validation: Check

H NMR for the characteristic downfield proton at C2 (N-CH-N) typically >9.0 ppm.[1]

Protocol B: Oxidative Synthesis of 1-Ethyl-2-Arylbenzimidazoles

Objective: To synthesize neutral 1-ethyl-6-methyl-2-phenylbenzimidazole via sacrificial debenzylation.

Reagent: Benzaldehyde derivatives + Oxidant (Cu(OAc)

Materials:

-

Precursor A (1.0 eq)[1]

-

Benzaldehyde (1.1 eq)[1]

-

Copper(II) Acetate (Cu(OAc)

) (2.0 eq)[1] -

Solvent: DMSO or DMF[1]

Step-by-Step Procedure:

-

Condensation: Dissolve Precursor A (5 mmol) and Benzaldehyde (5.5 mmol) in DMSO (15 mL). Stir at room temperature for 30 mins to allow imine formation.

-

Oxidant Addition: Add Cu(OAc)

(10 mmol). The solution will turn dark green/blue. -

Heating: Heat the reaction mixture to 100–120 °C for 4–6 hours.

-

Quenching: Cool to room temperature. Pour the mixture into ice-water (100 mL) containing aqueous ammonia (to complex copper).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine.[1]

-

Purification: Dry over Na

SO -

Outcome: The primary product is the 1-Ethyl derivative.[1] The benzyl group is lost as benzaldehyde/benzyl alcohol byproducts.

Data & Analysis

Expected Analytical Signatures

| Feature | Benzimidazolium Salt (Protocol A) | Neutral Benzimidazole (Protocol B)[1] |

| Nitrogen State | Quaternary (Cationic) | Tertiary (Neutral) |

| Highly deshielded singlet (>9.0 ppm) | Aromatic region (7.8–8.2 ppm) | |

| N-Substituents | Both Benzyl (-CH | Only Ethyl signals present.[1] Benzyl signals absent.[1] |

| Solubility | Soluble in polar solvents (DMSO, MeOH); Insoluble in Ether.[1] | Soluble in organics (DCM, EtOAc); Insoluble in water.[1] |

| Mass Spec (ESI) | [M] | [M+H] |

Troubleshooting Guide

-

Issue: Incomplete Debenzylation (Protocol B)

-

Issue: Regioisomer Confusion

-

Clarification: The 4-methyl group on the precursor is para to the primary amine. In the product, this methyl is at position 6 (using standard IUPAC numbering where N1 is the alkylated nitrogen).[1]

-

Verification: Use NOESY NMR.[1] The N-Ethyl protons will show NOE correlation with the proton at C7, but not the methyl group at C6.[1]

-

Safety & Compliance

-

Chemical Handling: Precursor A is an aromatic amine.[1] Handle with standard PPE (gloves, fume hood) to avoid skin contact or inhalation.[1]

-

Regulatory Note: While this specific molecule is a general intermediate, researchers must ensure compliance with local regulations regarding N-benzyl diamines, as structurally related compounds (though distinct) are monitored in specific jurisdictions for opioid precursor controls.[1]

-

Waste Disposal: Copper waste (Protocol B) must be segregated and disposed of as heavy metal waste.[1]

References

-

Review of Benzimidazole Synthesis

-

Oxidative Cyclization Mechanism

-

Dealkylation in Cyclization

-

Title: Oxidative Cyclization of N,N-Dialkyl-o-phenylenediamines: A Route to 1-Alkylbenzimidazoles.[1]

-

Source:Tetrahedron Letters (General reference for dealkylation mechanism).[1]

- Context: Establishes the precedence for benzyl group cleavage during oxidative aromatization of benzimidazolium intermedi

-

-

Benzimidazolium Salts

Sources

- 1. 4152-09-4 CAS MSDS (N-Benzylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijariie.com [ijariie.com]

- 7. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

Application Note: High-Sensitivity Analysis of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine

Abstract & Core Challenges

This protocol details the quantification and structural confirmation of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine (hereafter referred to as BEM-OPD ). This molecule belongs to the class of N-substituted o-phenylenediamines, commonly found as intermediates in the synthesis of disperse dyes, pharmaceutical agents (e.g., benzimidazole derivatives), and as degradation products of color developers (CD-3/CD-4 analogs).

Critical Analytical Challenges (The "Why" Behind the Method)

-

Oxidative Instability: Like all o-phenylenediamines (OPDs), BEM-OPD is highly susceptible to auto-oxidation, rapidly forming quinoxalines or phenazine dimers upon exposure to air and light. Protocol Requirement: All sample preparations must utilize antioxidants or immediate derivatization.

-

Basicity & Tailing: The molecule contains both a primary amine (position 2) and a tertiary amine (position 1). On standard C18 silica at neutral pH, these moieties interact with residual silanols, causing severe peak tailing. Protocol Requirement: High-pH resistant columns or derivatization are essential.

-

Thermal Lability (GC): Direct injection into a hot GC inlet often triggers cyclization (formation of benzimidazoles). Protocol Requirement: Silylation is mandatory for GC-MS analysis.

Chemical Structure & Properties[1][2]

| Property | Description |

| IUPAC Name | N1-Benzyl-N1-ethyl-4-methylbenzene-1,2-diamine |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.35 g/mol |

| pKa (Calc) | ~5.8 (Aniline N), ~10.2 (Tertiary N - estimate) |

| Solubility | Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water |

| Key Moieties | Primary Amine (-NH₂), Tertiary Amine (-NR₂), Benzyl Group |

Method A: HPLC-MS/UV (Quantitative)

Recommended for routine quantification and impurity profiling.

Method Logic: The High-pH Advantage

Standard acidic mobile phases (0.1% Formic Acid) protonate both amine groups, leading to high polarity and potential "breakthrough" (elution near void volume) or secondary silanol interactions. Our Approach: We utilize a High-pH (pH 10.0) mobile phase. At this pH, the amines are neutral (free base), significantly increasing hydrophobicity and retention on the C18 phase while eliminating silanol cation-exchange interactions. This results in sharper peaks and lower detection limits.

Chromatographic Conditions[3][4][5][6][7][8][9][10][11]

| Parameter | Condition |

| Column | Waters XBridge BEH C18 XP (or equiv. High-pH stable hybrid) 100 mm x 2.1 mm, 2.5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

| Detection | UV @ 254 nm (primary) and 290 nm; MS (ESI+) |

Gradient Profile[11]

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Begin Ramp |

| 8.00 | 95 | Elution of BEM-OPD |

| 10.00 | 95 | Wash |

| 10.10 | 5 | Re-equilibration |

| 13.00 | 5 | End Run |

Sample Preparation (Critical Step)

To prevent oxidation during autosampler residence time.

-

Diluent: Prepare 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid (antioxidant).

-

Stock Solution: Dissolve 10 mg BEM-OPD in 10 mL Acetonitrile (1 mg/mL). Use amber glassware.

-

Working Standard: Dilute Stock into the Diluent to reach 10 µg/mL.

-

Filtration: 0.2 µm PTFE syringe filter (Nylon may bind dyes).

Method B: GC-MS (Structural Confirmation)

Recommended for identification and resolving structural isomers.

Method Logic: Derivatization

Direct injection of o-phenylenediamines leads to thermal degradation. We employ Silylation using BSTFA. This replaces the active hydrogens on the primary amine (-NH₂) with Trimethylsilyl (TMS) groups.

-

Reaction: R-NH₂ + BSTFA → R-NH-TMS + R-N(TMS)₂

-

Benefit: Increases volatility, improves thermal stability, and provides a distinct mass shift (+72 Da per TMS group) for identification.

Derivatization Protocol[4][12]

-

Dry Down: Evaporate 100 µL of sample extract to dryness under Nitrogen stream. Do not use heat >40°C.

-

Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Add 50 µL anhydrous Pyridine or Ethyl Acetate.

-

Incubation: Cap tightly and heat at 60°C for 30 minutes .

-

Cool & Inject: Transfer to autosampler vial with glass insert.

GC-MS Parameters[5]

| Parameter | Setting |

| Inlet | Splitless, 260°C, Purge flow 50 mL/min at 1.0 min |

| Column | Rxi-5Sil MS (or DB-5ms), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min hold) → 20°C/min → 300°C (3 min hold) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Ionization | EI (70 eV) |

| Scan Range | 40–450 m/z |

Workflow Visualization

Method Selection Logic

The following diagram illustrates the decision process for selecting the appropriate analytical route based on the sample matrix and data requirements.

Caption: Decision tree for selecting HPLC vs. GC-MS based on analytical goals (Quantification vs. Identification).

Derivatization Reaction Pathway

Understanding the chemical modification is vital for interpreting the Mass Spectrum.

Caption: Silylation workflow converting the unstable primary amine to a stable TMS-derivative for GC analysis.

Validation Parameters (Acceptance Criteria)

For a pharmaceutical impurity assay, the following validation parameters (based on ICH Q2(R1)) are recommended:

| Parameter | Acceptance Criteria | Notes |

| Linearity | R² > 0.999 | Range: 0.1 µg/mL to 100 µg/mL |

| Accuracy (Recovery) | 90% – 110% | Spiked into matrix at 3 levels |

| Precision (Repeatability) | RSD < 2.0% (n=6) | At 100% target concentration |

| LOD (Limit of Detection) | S/N > 3:1 | Est. ~10 ng/mL (HPLC-MS) |

| Solution Stability | < 2% degradation over 24h | Must verify antioxidant efficacy |

Troubleshooting Guide

Issue 1: Peak Tailing in HPLC

-

Cause: Interaction between the tertiary amine and silanols.

-

Fix: Ensure pH is > 9.5. If using a lower pH method, add 10mM Ammonium Acetate to suppress silanol activity. Switch to a "Hybrid" particle column (e.g., BEH, Gemini).

Issue 2: GC-MS Peak Missing

-

Cause: Sample degraded in the inlet or derivatization failed (moisture present).

-

Fix: Ensure all solvents are anhydrous. Check inlet liner (use deactivated wool). Verify the derivatization oven temp (60°C).

Issue 3: "Ghost" Peaks (M+14 or M+16)

-

Cause: Oxidation of the phenylenediamine core to a quinone-imine or N-oxide.

-

Fix: Prepare fresh samples. Increase Ascorbic Acid concentration in the diluent. Work under low light (amber vials).

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Srivastava, R., & Kumar, S. (2017).[1] Validated HPLC Method for Determination of N-Methyl-o-Phenylenediamine Dihydrochloride in Telmisartan Drug Substances. Semantic Scholar. Link

-

Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. (General principles of amine derivatization). Link

-

PubChem. (2023). Compound Summary: N-Ethyl-N-benzylaniline (Structural Analog). National Library of Medicine. Link

-

SIELC Technologies. (2018). Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column. (Demonstrates pH effects on OPD retention). Link

Sources

Application Note: N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine as a Versatile Scaffold in Drug Discovery

Topic: Role of N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine in Medicinal Chemistry Research Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine is a specialized ortho-phenylenediamine derivative characterized by a tertiary amine at the N1 position and a primary amine at the N2 position. Structurally derived from the reduction of N-benzyl-N-ethyl-4-methyl-2-nitroaniline, this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of benzimidazole-based pharmacophores and hemilabile ligands for metallopharmaceutical development.

Unlike its para-substituted counterparts (widely used as colorimetric developers like CD-3), this ortho-diamine is designed for cyclization and chelation. Its unique substitution pattern—combining a bulky hydrophobic domain (benzyl/ethyl) with a nucleophilic primary amine—makes it an ideal precursor for constructing lipophilic drug scaffolds and N-Heterocyclic Carbene (NHC) precursors.[1]

Key Physicochemical Properties

| Property | Description | Relevance to Med Chem |

| Core Structure | 1,2-Benzenediamine (o-Phenylenediamine) | Precursor to Benzimidazoles, Quinoxalines, and Benzotriazoles. |

| N1-Substituents | Benzyl, Ethyl (Tertiary Amine) | Provides hydrophobic bulk; modulates solubility and protein binding.[1] |

| N2-Substituent | Hydrogen (Primary Amine, -NH | Highly nucleophilic; site for Schiff base formation or cyclization. |

| 4-Methyl Group | Electron-Donating Group (EDG) | Increases electron density of the ring; blocks metabolic oxidation at the para position relative to N1. |

Core Applications in Medicinal Chemistry

A. Synthesis of Hemilabile Schiff Base Ligands (Metallodrugs)

The primary amine (N2) readily condenses with aromatic aldehydes to form Schiff bases (imines), while the tertiary amine (N1) remains unreacted but available for metal coordination.[1] This creates an N,N'-bidentate ligand system.[1]

-

Mechanism: The hard nitrogen of the imine and the softer nitrogen of the tertiary amine create a "hemilabile" chelate effect, stabilizing transition metals (Pt, Cu, Au) used in anticancer complexes (e.g., Cisplatin analogs).[1]

-

Therapeutic Relevance: These complexes are screened for DNA intercalation and cytotoxicity against resistant tumor lines.[1]

B. Access to Benzimidazolium Salts (NHC Precursors)

Note: This application typically requires the N1-Benzyl-N2-ethyl isomer (secondary-secondary), but synthetic routes exist for the tertiary variant via oxidative rearrangements. Benzimidazolium salts derived from this scaffold are precursors to N-Heterocyclic Carbenes (NHCs) .[2][3][1][4][5][6] NHC-Silver(I) and NHC-Gold(I) complexes are currently a hot topic in antibiotic and anticancer research due to their slow ligand dissociation rates and high mitochondrial targeting efficiency.[1]

C. Synthesis of Quinoxaline Derivatives

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields quinoxaline scaffolds.[1] Due to the tertiary nature of N1, the reaction typically stops at the dihydro-quinoxaline stage or forms a quaternary quinoxalinium salt, which acts as a redox-active intercalator.[1]

Experimental Protocols

Protocol 1: Synthesis of N,N-Dialkyl-N'-Benzylidene Ligands (Schiff Base Formation)

Objective: To synthesize a bidentate ligand for metallodrug screening.

Reagents:

-

N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine (1.0 equiv)

-

4-Chlorobenzaldehyde (1.0 equiv) (or other aromatic aldehyde)[1]

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Methodology:

-

Preparation: Dissolve 1.0 mmol of the diamine in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of 4-chlorobenzaldehyde dropwise with stirring.

-

Catalysis: Add 2 drops of glacial acetic acid to activate the carbonyl.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/EtOAc 3:1). The product usually appears as a bright yellow spot.[1]

-

Isolation: Cool the mixture to 0°C. The Schiff base often precipitates.[1] If not, reduce solvent volume by 50% under vacuum and cool again.[1]

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/Hexane if necessary.

Validation:

-

1H NMR: Look for the disappearance of the -NH

singlet (approx. 4-5 ppm) and the appearance of the imine singlet (-N=CH-) at 8.2–8.8 ppm.[1]

Protocol 2: Synthesis of 1-Benzyl-3-ethyl-5-methylbenzimidazolium Salts (NHC Precursor)

Context: This protocol assumes the use of the N1-Benzyl-N2-ethyl isomer or a dealkylative cyclization of the title compound.

Reagents:

-

Triethyl Orthoformate (HC(OEt)

) (Excess, solvent/reagent)[1] -

Ammonium Tetrafluoroborate (NH

BF -

Formic Acid (Catalytic)[1]

Methodology:

-

Mixing: Suspend 1.0 mmol of the diamine and 1.1 mmol NH

BF -

Cyclization: Add 3 drops of formic acid. Heat the mixture to 100°C for 12 hours.

-

Mechanism: The orthoformate provides the C2 carbon, closing the ring to form the cationic benzimidazolium core.[1]

-

Precipitation: Cool to room temperature and add diethyl ether (20 mL) to precipitate the salt.

-

Filtration: Collect the white/off-white solid by vacuum filtration.[1]

-

Drying: Dry under vacuum at 40°C.

Data Output:

-

Yield: Typically 75–85%.[1]

-

Characterization: The C2 proton of the benzimidazolium ring is highly acidic and appears as a sharp singlet >9.0 ppm in 1H NMR (DMSO-d6).[1]

Visualizing the Chemical Pathways[4][12]

The following diagram illustrates the divergent synthesis pathways from the core diamine scaffold, highlighting its versatility in generating both ligands and heterocyclic cores.

Caption: Divergent synthetic pathways for N1-Benzyl-N1-ethyl-4-methyl-1,2-benzenediamine in medicinal chemistry, leading to metallodrug ligands and NHC precursors.

References

-

Sluiter, J., & Christoffers, J. (2009).[1][7] "Synthesis of Multisubstituted Benzimidazoles via Oxidative C–N Coupling." Synlett, 2009(1), 63-66.[1][7]

-

Xue, D., Long, Y. Q., et al. (2014).[1][7] "Efficient Intramolecular N-Arylation for Benzimidazole Synthesis." The Journal of Organic Chemistry, 79(10), 4727-4734.[1]

-

Wang, L., et al. (2013).[1] "Recent Advances in the Synthesis of Benzimidazoles." RSC Advances, 3, 11235-11255.[1]

-

Ozdemir, I., et al. (2010).[1] "Synthesis and Antimicrobial Activity of Ag(I)-NHC Complexes Derived from Benzimidazolium Salts." Molecules, 15(4), 2448-2459.[1]

Sources

- 1. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

Experimental Applications of Asymmetrically Substituted Phenylenediamines: A Comprehensive Guide for Researchers

Asymmetrically substituted phenylenediamines represent a versatile class of molecules whose unique electronic and steric properties have carved a significant niche in medicinal chemistry, materials science, and asymmetric catalysis. Their inherent asymmetry, arising from differential substitution on the nitrogen atoms or the phenyl ring, allows for fine-tuning of their chemical and physical characteristics, leading to a broad spectrum of applications. This guide provides an in-depth exploration of the experimental applications of these compounds, offering detailed protocols and insights into the rationale behind their use.

Section 1: Medicinal Chemistry and Drug Development

The structural scaffold of asymmetrically substituted phenylenediamines is a recurring motif in the development of novel therapeutics. The spatial arrangement of substituents allows for precise interactions with biological targets, making them valuable pharmacophores.

Kinase Inhibitors: Targeting Oncogenic Signaling

Asymmetrically substituted phenylenediamines have emerged as promising scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy. The rationale behind their use lies in their ability to mimic the hydrogen bonding patterns of the hinge region of the ATP-binding pocket of kinases, while the asymmetric substitution allows for exploration of adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[1][2]

Application Note: Structure-Activity Relationship (SAR) Studies

The development of potent and selective kinase inhibitors relies heavily on systematic SAR studies. For asymmetrically substituted phenylenediamines, key modifications often involve:

-

Substitution on the Phenyl Ring: The introduction of electron-withdrawing or -donating groups can modulate the pKa of the amino groups, influencing their interaction with the kinase hinge region. Halogenation, for instance, can enhance binding affinity through hydrophobic interactions.[2]

-